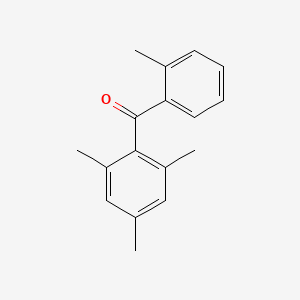
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a pyrimidine ring, and an isoxazole ring with dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3,4-dimethyl-5-isoxazolecarboxylic acid with reagents like thionyl chloride to form the corresponding acid chloride, followed by cyclization.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4-aminopyrimidine with reagents like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the isoxazole and pyrimidine rings through an amination reaction, typically using reagents like sodium hydride and solvents like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and solvents like dimethylformamide are commonly used.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and alcohols.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
- 2,4-dichloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
Uniqueness
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H9ClN4O |
|---|---|
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
N-(2-chloropyrimidin-4-yl)-3,4-dimethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9ClN4O/c1-5-6(2)14-15-8(5)12-7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
VEMQYQNKSATSBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
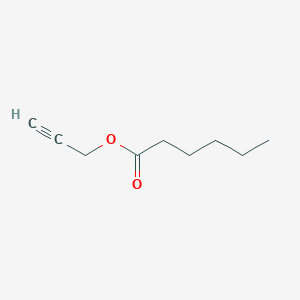
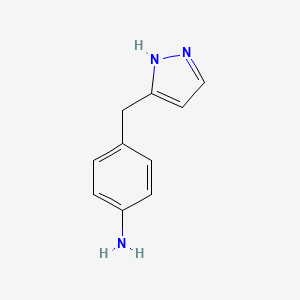

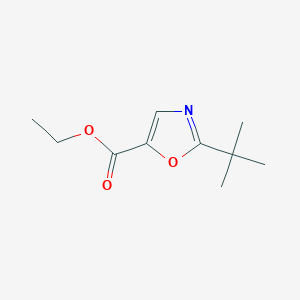

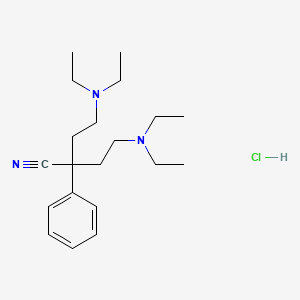

![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
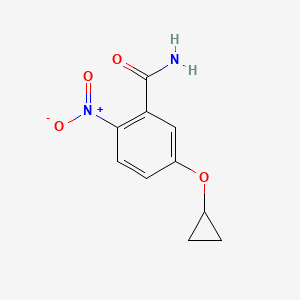

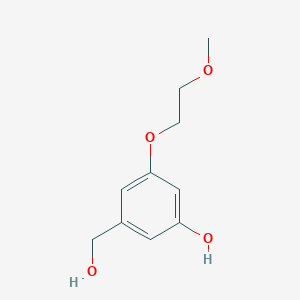
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
